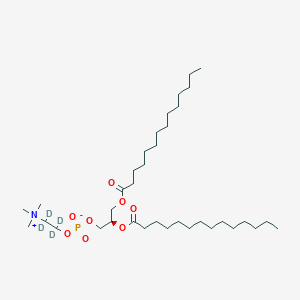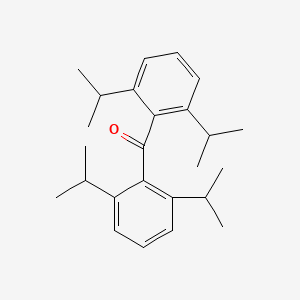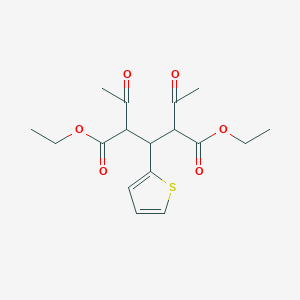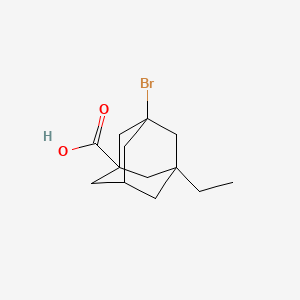
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14:0 PC-d4, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4, is a deuterated phospholipid compound. It is a synthetic derivative of phosphatidylcholine, which is a major component of biological membranes. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies, particularly in the field of lipidomics and membrane biophysics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 involves the incorporation of deuterium atoms into the fatty acid chains. This can be achieved through the hydrogenation of myristic acid with deuterium gas, followed by esterification with glycerol-3-phosphate. The final step involves the attachment of the phosphocholine head group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process includes multiple purification steps, such as high-performance liquid chromatography, to achieve the desired product purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Aplicaciones Científicas De Investigación
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is widely used in scientific research, including:
Lipidomics: As an internal standard for mass spectrometry analysis of lipid species.
Membrane Biophysics: To study the properties of lipid bilayers and membrane dynamics.
Drug Delivery: In the formulation of liposomes for targeted drug delivery.
Biological Studies: To investigate the role of phospholipids in cellular processes and membrane structure
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The deuterium atoms provide a unique signature that can be detected using nuclear magnetic resonance spectroscopy, allowing researchers to study membrane dynamics and interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated version of the compound.
1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine-1,1,2,2-d4: Another deuterated variant with additional deuterium atoms
Uniqueness
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is unique due to its specific deuteration pattern, which makes it particularly useful for detailed studies of lipid behavior and interactions in biological membranes. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic properties .
Propiedades
Fórmula molecular |
C36H72NO8P |
|---|---|
Peso molecular |
682.0 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i30D2,31D2 |
Clave InChI |
CITHEXJVPOWHKC-MYLWCSGWSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)


![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
